亜塩素酸ナトリウム

概要

説明

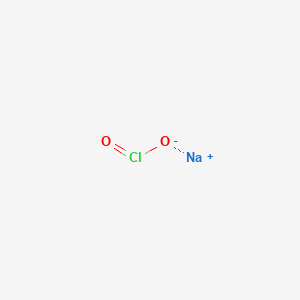

Sodium chlorite (NaClO₂) is a chemical compound that appears as a white crystalline solid. It is primarily used in the production of chlorine dioxide, which is a powerful oxidizing agent. Sodium chlorite is also utilized in various industrial applications, including water treatment, bleaching, and disinfection .

科学的研究の応用

Sodium chlorite has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of aldehydes to carboxylic acids.

Biology: Sodium chlorite is employed in the disinfection of laboratory equipment and surfaces.

Industry: Sodium chlorite is crucial in water treatment processes, where it helps disinfect and purify drinking water.

作用機序

Target of Action

Sodium chlorite (NaClO2) is primarily used in the manufacturing of paper and as a disinfectant . Its main targets are organic contaminants present in water and textiles . It is also used in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops .

Mode of Action

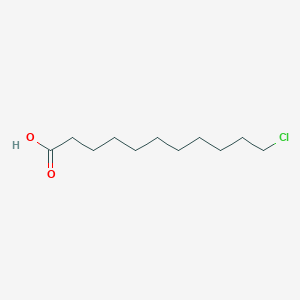

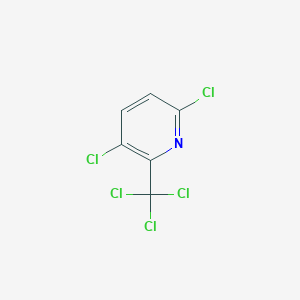

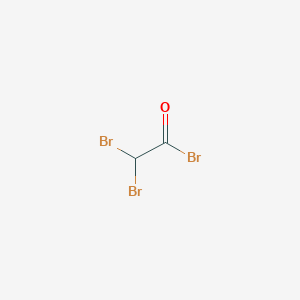

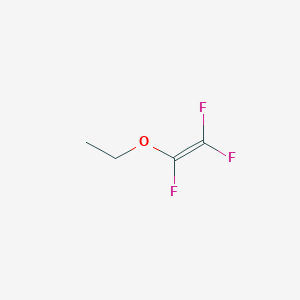

Sodium chlorite’s mode of action is through the generation of chlorine dioxide, which is used for bleaching and stripping of textiles, pulp, and paper . It is also used for disinfection of municipal water treatment plants after conversion to chlorine dioxide . In organic synthesis, sodium chlorite is frequently used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .

Biochemical Pathways

Sodium chlorite affects the biochemical pathways related to oxidative stress and inflammation. Increased salt (sodium chloride) intake augments the activity of TH17 cells via the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) that results in upregulation of GM-CSF, TNF-α and IL-2 levels, which are all pro-inflammatory cytokines .

Pharmacokinetics

It is known that sodium chloride, a related compound, is substantially excreted by the kidneys . Renal insufficiency may cause sodium retention . Following intravenous administration, a fraction of sodium and chloride ions is expected to be excreted into human milk .

Result of Action

The result of sodium chlorite’s action is the disinfection of water and the bleaching of textiles, pulp, and paper . It is also used as a component in therapeutic rinses, mouthwashes, toothpastes and gels, mouth sprays, and as a preservative in eye drops . In organic synthesis, it is used as a reagent in the Pinnick oxidation for the oxidation of aldehydes to carboxylic acids .

Action Environment

The action of sodium chlorite is influenced by environmental factors. For instance, it requires a two-layer controlled release to react and release chlorine dioxide gas under water-containing conditions . Sodium chlorite is also used as the best biocide alternative to make drinkable water from desalination plants, since it doesn’t interact with bromide (a substance significantly present in seawater), resulting in better quality water .

生化学分析

Biochemical Properties

Sodium chlorite interacts with several biomolecules, leading to a variety of biochemical reactions. For instance, it can cause alterations in enzymatic activity and photosynthesis, oxidative stress, damage of cellular structure and components, and ionic imbalance . The presence of sodium chlorite can lead to the accumulation of reactive oxygen species, including hydrogen peroxide, superoxide radical, and hydroxyl radical .

Cellular Effects

Sodium chlorite can have profound effects on various types of cells and cellular processes. It influences cell function by causing ionic toxicity, which occurs due to the change in the cytosolic ratio of potassium and sodium ions in the cell. This imbalance ultimately disturbs the synthesis of growth-promoting proteins .

Molecular Mechanism

At the molecular level, sodium chlorite exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it can interact with transcriptional factors like TaPIMP, TaSRG, and TaMYBsdu 1, which play key roles in gene expression mechanisms to overcome stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium chlorite can change over time. For instance, when sodium chlorite solution becomes acidic, its absorption spectrum exhibits a peak at 365 nm, indicating the presence of species with oxidizing power .

Metabolic Pathways

Sodium chlorite is involved in several metabolic pathways. For instance, it can affect the concentration of potassium ions, which plays a crucial role in plant salt stress tolerance .

準備方法

Synthetic Routes and Reaction Conditions: Sodium chlorite is typically synthesized through the reduction of sodium chlorate (NaClO₃). The process involves the following steps:

- Sodium chlorate reacts with hydrochloric acid to produce chlorine dioxide (ClO₂) and chlorine (Cl₂).

- The chlorine dioxide and chlorine gases are then absorbed into a sodium hydroxide (NaOH) solution, resulting in the formation of sodium chlorite and sodium chloride (NaCl) .

Industrial Production Methods: In industrial settings, sodium chlorite is produced by reacting chlorine dioxide with sodium hydroxide. The reaction can be represented as: [ 2 \text{ClO}_2 + 2 \text{NaOH} \rightarrow \text{NaClO}_2 + \text{NaClO}_3 + \text{H}_2\text{O} ] This method is preferred due to its efficiency and scalability .

化学反応の分析

Types of Reactions: Sodium chlorite undergoes various chemical reactions, including:

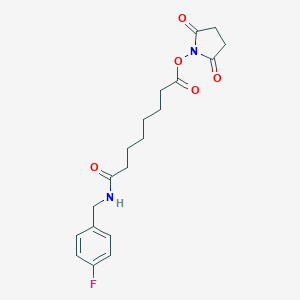

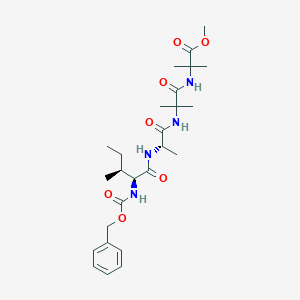

Oxidation: Sodium chlorite is a strong oxidizing agent and can oxidize aldehydes to carboxylic acids.

Reduction: It can be reduced to chlorine dioxide under acidic conditions.

Common Reagents and Conditions:

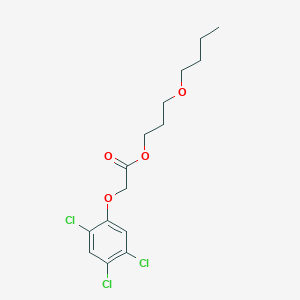

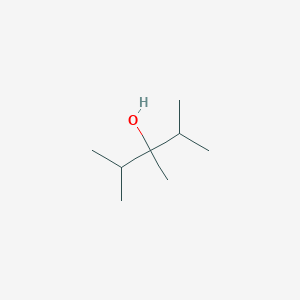

Oxidation: Sodium chlorite is often used with monosodium phosphate and a chlorine scavenger like 2-methyl-2-butene in the Pinnick oxidation.

Major Products:

Oxidation: Carboxylic acids are the primary products when aldehydes are oxidized.

Reduction: Chlorine dioxide is the major product formed under acidic conditions.

類似化合物との比較

Sodium Hypochlorite (NaClO): Used as a bleaching agent and disinfectant, it is more reactive than sodium chlorite and is commonly found in household bleach.

Sodium Chlorate (NaClO₃): Used in herbicides and explosives, it is an intermediate in the production of sodium chlorite.

Uniqueness of Sodium Chlorite: Sodium chlorite is unique due to its specific oxidation potential, which allows for controlled bleaching processes. It is also more stable compared to sodium hypochlorite, making it suitable for various industrial applications .

特性

CAS番号 |

7758-19-2 |

|---|---|

分子式 |

ClHNaO2 |

分子量 |

91.45 g/mol |

IUPAC名 |

sodium;chlorite |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |

InChIキー |

OEMUKJZHMHTYSL-UHFFFAOYSA-N |

SMILES |

[O-]Cl=O.[Na+] |

異性体SMILES |

[O-]Cl=O.[Na+] |

正規SMILES |

OCl=O.[Na] |

Color/Form |

White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |

密度 |

2.468 g/cu cm in crystalline form 2.5 g/cm³ |

melting_point |

Decomposes as it melts between 180-200 °C |

Key on ui other cas no. |

7758-19-2 |

物理的記述 |

Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |

ピクトグラム |

Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

関連するCAS |

13898-47-0 (Parent) |

溶解性 |

Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |

同義語 |

Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。